

# Independent Verification of Published Data on an Estradiol and Medroxyprogesterone Acetate Combination Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Divitren*

Cat. No.: B12753963

[Get Quote](#)

Disclaimer: No specific published clinical trial data under the brand name "**Divitren**" could be located in publicly available scientific literature and clinical trial registries. The following guide provides an independent verification of published data for the active components of **Divitren**, estradiol and medroxyprogesterone acetate, when used in combination for hormone replacement therapy (HRT) in postmenopausal women. The data presented is from studies on analogous therapies and may not be directly representative of the specific formulation or biphasic regimen of **Divitren**.

This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of estradiol and medroxyprogesterone acetate combination therapy with other alternatives, supported by experimental data.

## Data Presentation

The following tables summarize quantitative data from clinical trials on the efficacy of estradiol and medroxyprogesterone acetate combination therapy in treating key postmenopausal symptoms: vasomotor symptoms (hot flushes) and prevention of osteoporosis (changes in bone mineral density).

Table 1: Efficacy of Estradiol and Medroxyprogesterone Acetate on Vasomotor Symptoms

| Treatment Group                                                      | Study Duration | Outcome Measure                  | Baseline                       | End of Study                     | Percentage Change/Difference           | Reference |
|----------------------------------------------------------------------|----------------|----------------------------------|--------------------------------|----------------------------------|----------------------------------------|-----------|
| Estrone Sulfate (1.25 mg) + MPA (2.5, 5.0, or 10 mg)                 | 24 months      | Frequency of Vasomotor Symptoms  | ~80% of subjects               | ~9% of subjects                  | ~89% reduction                         | [1]       |
| CEE (0.625 mg) + MPA (2.5 mg) vs. Lower Dose Combinations            | 1 year         | Reduction in Hot Flushes         | Not Specified                  | Not Specified                    | Reduction was similar across all doses | [2]       |
| Transdermal Estradiol (0.05 mg/day) + Oral MPA (10 mg/day, cyclical) | 6 months       | Resolution of Vasomotor Symptoms | All patients reported symptoms | All patients reported resolution | 100% resolution in the study group     | [3]       |

CEE: Conjugated Equine Estrogens; MPA: Medroxyprogesterone Acetate

Table 2: Efficacy of Estradiol and Medroxyprogesterone Acetate on Bone Mineral Density (BMD)

| Treatment Group                                                     | Study Duration         | BMD Measurement Site | Percentage Change in BMD                                                                 | Reference |
|---------------------------------------------------------------------|------------------------|----------------------|------------------------------------------------------------------------------------------|-----------|
| Estradiol Valerate (1 mg) + MPA (2 mg)                              | 18 months              | Lumbar Spine (L2-L4) | +7.1% to +9.0%                                                                           | [4]       |
| Femoral Neck                                                        | +4.0% to +5.9%         | [4]                  |                                                                                          |           |
| CEE (0.625 mg) + MPA (2.5 mg)                                       | 3 years                | Total Hip            | +3.7% (vs. +0.14% in placebo)                                                            | [5]       |
| Conjugated Estrogens + MPA (various low doses)                      | 2 years                | Lumbar Spine         | >84% of women on active treatment did not experience >2% BMD loss (vs. 44.8% on placebo) | [6]       |
| Total Hip                                                           |                        |                      | >85% of women on active treatment did not experience >2% BMD loss (vs. 63.5% on placebo) | [6]       |
| Estrogen Therapy (ET) vs. Estrogen-Progestin Therapy (EPT with MPA) | 1 year (meta-analysis) | Lumbar Spine         | EPT showed a +0.68%/year greater increase than ET                                        | [7]       |

CEE: Conjugated Equine Estrogens; MPA: Medroxyprogesterone Acetate

## Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

### Study on Vasomotor Symptoms with Estrone Sulfate and Medroxyprogesterone Acetate[1]

- Study Design: A multicenter, randomized, double-blind study.
- Participants: 568 postmenopausal women.
- Intervention: Participants were randomized to receive estrone sulfate 1.25 mg daily combined with either 2.5, 5.0, or 10 mg of medroxyprogesterone acetate (MPA) daily for 2 years.
- Data Collection: The number of vasomotor symptoms, along with the severity of other menopausal symptoms, were recorded in a patient diary. Blood pressure and weight were monitored at 3-month intervals.
- Primary Outcome: The primary efficacy endpoint was the change in the frequency and severity of vasomotor symptoms from baseline.

### Women's Health, Osteoporosis, Progestin, Estrogen (Women's HOPE) Trial Substudy on Bone Mineral Density[6]

- Study Design: A randomized, double-blind, placebo-controlled, multicenter substudy.
- Participants: 822 healthy postmenopausal women with an intact uterus.
- Intervention: Participants received one of the following daily oral regimens for 2 years: conjugated estrogens (CE) 0.625 mg, CE 0.625 mg/MPA 2.5 mg, CE 0.45 mg, CE 0.45 mg/MPA 2.5 mg, CE 0.45 mg/MPA 1.5 mg, CE 0.3 mg, CE 0.3 mg/MPA 1.5 mg, or placebo. All participants also received 600 mg/day of calcium.
- Data Collection: Bone mineral density (BMD) of the lumbar spine and total hip was measured at baseline, 12, and 24 months using dual-energy X-ray absorptiometry (DXA).

Biochemical markers of bone turnover were also assessed.

- Primary Outcome: The incidence of continued bone loss, defined as a loss of BMD of >2% from baseline.

## **Women's Health Initiative (WHI) Trial on Fracture Risk and Bone Mineral Density[5]**

- Study Design: A randomized, placebo-controlled trial.
- Participants: 16,608 postmenopausal women aged 50 to 79 years with an intact uterus.
- Intervention: Participants were randomly assigned to receive either a combination of conjugated equine estrogens (0.625 mg/day) plus medroxyprogesterone acetate (2.5 mg/day) in a single tablet or a placebo.
- Data Collection: All confirmed osteoporotic fracture events were recorded. In a subset of 1,024 women, bone mineral density was measured at baseline and at 1 and 3 years.
- Primary Outcome: The primary outcomes were the incidence of fractures and changes in bone mineral density.

## **Mandatory Visualization Signaling Pathways of Estradiol and Medroxyprogesterone Acetate**

The following diagrams illustrate the signaling pathways of estradiol and medroxyprogesterone acetate.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathways of Estradiol and MPA.

## Experimental Workflow for a Randomized Controlled Trial

The following diagram illustrates a typical workflow for a randomized controlled trial evaluating hormone replacement therapy.



[Click to download full resolution via product page](#)

Caption: Generalized workflow of a randomized clinical trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Menopausal symptom control and side-effects on continuous estrone sulfate and three doses of medroxyprogesterone acetate. Ogen/Provera Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relief of vasomotor symptoms and vaginal atrophy with lower doses of conjugated equine estrogens and medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. [Prevention of bone loss by estradiol valerate combined with medroxyprogesterone acetate among postmenopausal women with osteopenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of estrogen plus progestin on risk of fracture and bone mineral density: the Women's Health Initiative randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bone response to treatment with lower doses of conjugated estrogens with and without medroxyprogesterone acetate in early postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen-progestin therapy causes a greater increase in spinal bone mineral density than estrogen therapy - a systematic review and meta-analysis of controlled trials with direct randomization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of Published Data on an Estradiol and Medroxyprogesterone Acetate Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12753963#independent-verification-of-published-divitren-data>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)